molecular formula C25H23ClN4O2S B2576351 2-((4-Chlorobenzyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)quinoxaline CAS No. 1105203-87-9

2-((4-Chlorobenzyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)quinoxaline

Katalognummer: B2576351
CAS-Nummer: 1105203-87-9
Molekulargewicht: 479
InChI-Schlüssel: FFRXZVOECFXGRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-Chlorobenzyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)quinoxaline is a complex organic compound that belongs to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound features additional functional groups, including a chlorobenzyl sulfonyl group and a phenylpiperazine moiety, which may contribute to its unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)quinoxaline typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Chlorobenzyl Sulfonyl Group: This step may involve the reaction of the quinoxaline core with 4-chlorobenzyl chloride and a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.

    Attachment of the Phenylpiperazine Moiety: This can be done by reacting the intermediate with 1-phenylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-Chlorobenzyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorobenzyl or phenylpiperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-((4-Chlorobenzyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)quinoxaline would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-((4-Chlorobenzyl)sulfonyl)quinoxaline: Lacks the phenylpiperazine moiety.

    3-(4-Phenylpiperazin-1-yl)quinoxaline: Lacks the chlorobenzyl sulfonyl group.

    2-((4-Methylbenzyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)quinoxaline: Similar structure with a methyl group instead of a chlorine atom.

Uniqueness

The presence of both the chlorobenzyl sulfonyl group and the phenylpiperazine moiety in 2-((4-Chlorobenzyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)quinoxaline may confer unique chemical and biological properties, making it distinct from other similar compounds.

Biologische Aktivität

2-((4-Chlorobenzyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)quinoxaline is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This compound belongs to the quinoxaline family, which is known for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

Chemical Structure and Properties

The chemical structure of this compound features a quinoxaline core substituted with a chlorobenzyl sulfonyl group and a phenylpiperazine moiety. This structural diversity contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. For instance, related piperazine derivatives have shown inhibition of human acetylcholinesterase, which plays a critical role in neurotransmission .
  • Receptor Modulation : The phenylpiperazine moiety may interact with neurotransmitter receptors, influencing neurological pathways. This interaction suggests potential applications in treating psychiatric disorders or neurodegenerative diseases.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Studies have indicated that quinoxaline derivatives exhibit significant antibacterial properties. For example, compounds similar to this compound have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Research involving various quinoxaline derivatives has shown promising results in cancer treatment. Compounds synthesized from similar frameworks have been evaluated for their anticancer activity against multiple tumor cell lines, with some showing IC50 values lower than that of standard chemotherapeutics like doxorubicin .

Enzyme Inhibition

The inhibition of enzymes such as acetylcholinesterase and urease has been documented for piperazine derivatives. The sulfonamide functionality is particularly noted for its pharmacological relevance, contributing to antibacterial action and enzyme inhibition .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Evaluation : A study synthesized novel quinoxaline derivatives and tested them against various cancer cell lines. The results indicated that certain derivatives exhibited high inhibitory effects on tumor cell proliferation while remaining non-cytotoxic to normal cells (IC50 > 100 μg/mL) .
  • Antimicrobial Testing : Another study focused on the antibacterial properties of synthesized piperazine derivatives, revealing significant activity against multiple bacterial strains, suggesting potential for development into new antibacterial agents .
  • Enzyme Inhibition Studies : Research demonstrated that piperazine-based compounds could effectively inhibit acetylcholinesterase, providing insights into their potential use in treating conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialQuinoxaline derivativesEffective against Gram-positive/negative bacteria
AnticancerPiperazine derivativesHigh inhibitory effects on tumor cell lines
Enzyme InhibitionSulfonamide derivativesInhibition of acetylcholinesterase

Eigenschaften

IUPAC Name

2-[(4-chlorophenyl)methylsulfonyl]-3-(4-phenylpiperazin-1-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O2S/c26-20-12-10-19(11-13-20)18-33(31,32)25-24(27-22-8-4-5-9-23(22)28-25)30-16-14-29(15-17-30)21-6-2-1-3-7-21/h1-13H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRXZVOECFXGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4N=C3S(=O)(=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.